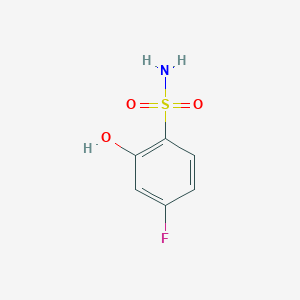

4-Fluoro-2-hydroxybenzenesulfonamide

Description

Overview of Fluorinated Benzenesulfonamide (B165840) Chemistry in Contemporary Research

The introduction of fluorine into the benzenesulfonamide framework is a widely used strategy in medicinal chemistry to modulate a molecule's properties. tandfonline.com Fluorine's high electronegativity and relatively small size can alter the acidity of the sulfonamide group, influence binding interactions with biological targets, and block metabolic pathways, thereby increasing a drug's half-life. tandfonline.compsu.edu

Research has demonstrated that fluorination of the benzenesulfonamide core can lead to complex structure-activity relationships. For instance, studies on the binding of fluorinated benzenesulfonamides to human carbonic anhydrase II have shown that the position and degree of fluorination can significantly impact binding affinity and kinetics. nih.gov The presence of fluorine can also enhance membrane permeability and receptor affinity, which are critical parameters for drug efficacy. tandfonline.com Furthermore, fluorinated benzenesulfonamides are being investigated as potential inhibitors for a variety of enzymes, highlighting the broad applicability of this chemical class in drug discovery.

Significance of Sulfonamide Scaffolds as Privileged Structures in Medicinal Chemistry Discovery

The sulfonamide group (–SO₂NH–) is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of therapeutic agents with diverse biological activities. nih.gov Since the discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, this functional group has been integral to the development of drugs targeting a multitude of diseases.

Sulfonamides are key components in drugs with antibacterial, anti-inflammatory, anticancer, and antiviral activities. nih.gov Their prevalence in medicinal chemistry can be attributed to their ability to mimic a transition state or to act as a stable, non-hydrolyzable surrogate for other functional groups. The sulfonamide moiety can also participate in strong hydrogen bonding interactions with biological targets, contributing to high binding affinities. Their synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their pharmacological profiles.

Current Research Landscape Pertaining to 4-Fluoro-2-hydroxybenzenesulfonamide and Its Analogues

While direct and extensive research specifically on this compound is not widely available in the public domain, the research landscape for its analogues is active. The structural features of this compound—a fluorinated phenyl ring, a hydroxyl group, and a sulfonamide moiety—suggest potential biological activities, particularly as an enzyme inhibitor.

Research into structurally similar compounds, such as substituted 2-hydroxybenzenesulfonamides and other fluorinated benzenesulfonamides, provides insight into the potential applications of this compound. For example, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and evaluated as carbonic anhydrase inhibitors, with some compounds showing potent and selective binding. nih.govmdpi.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govdrugbank.comdrugs.com

Furthermore, studies on other substituted benzenesulfonamides have revealed a broad spectrum of biological activities, including antibacterial and anti-influenza properties. nih.govnih.gov The synthesis and biological evaluation of these analogues contribute to a growing body of knowledge that can inform the future investigation of this compound.

Below is a table summarizing the biological activities of some benzenesulfonamide analogues.

| Compound Class | Example Compound(s) | Biological Activity |

| Substituted 2-hydroxybenzenesulfonamides | Derivatives of 3-amino-4-hydroxy-benzenesulfonamide | Carbonic Anhydrase Inhibition nih.govmdpi.com |

| Disubstituted benzenesulfonamides | cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | Anti-influenza nih.gov |

| Benzenesulfonamides with carboxamide functionality | Various derivatives | Anti-inflammatory, Antimicrobial, Antioxidant nih.gov |

| 4-chloro-2-mercaptobenzenesulfonamides | Various derivatives | Antibacterial (against anaerobic Gram-positive bacteria) nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H6FNO3S |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-fluoro-2-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H6FNO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |

InChI Key |

YEHIWGDWSUMXRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes for 4-Fluoro-2-hydroxybenzenesulfonamide

The preparation of this compound involves multi-step processes that begin with carefully selected precursors. The efficiency of these routes is highly dependent on the optimization of reaction conditions.

The synthesis of substituted benzenesulfonamides can be approached through various pathways, often starting from correspondingly substituted phenols or anilines. For this compound, a logical starting material is 3-fluorophenol. The synthesis would involve the introduction of the sulfonic acid group ortho to the hydroxyl group, followed by conversion to the sulfonamide.

An alternative approach could begin with a molecule that already contains the required substitution pattern, which is then elaborated. For instance, a synthetic route could be adapted from the preparation of similar compounds, such as 2-hydroxybenzenesulfonamide, which can be synthesized from 2,4-dichlorophenol (B122985) via chlorosulfonation, amination, and subsequent dehalogenation. google.com Similarly, the synthesis of other substituted benzenesulfonamides has been achieved starting from aniline (B41778) derivatives through a Sandmeyer reaction. nih.gov

Key precursors for potential synthetic routes are outlined in the table below.

| Precursor/Starting Material | Potential Synthetic Role |

| 3-Fluorophenol | Serves as the basic scaffold, requiring subsequent sulfonation and amination. |

| 4-Fluoro-2-nitrophenol | The nitro group can be reduced to an amine, which is then converted to the sulfonyl chloride via diazotization, followed by amination. |

| 5-Fluoro-2-nitro-phenylamine | Can be converted into a sulfonamide, with subsequent modification of the other functional groups. nih.gov |

For the sulfonation of a phenol (B47542) derivative, controlling the reaction temperature is crucial to ensure regioselectivity, as sulfonation is often reversible and product distribution can be thermodynamically or kinetically controlled. The classic approach for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine, where a base like pyridine (B92270) is typically added to neutralize the generated HCl. wikipedia.org

Optimization strategies often involve screening various conditions to maximize the yield of the desired product. For example, in related syntheses, increasing precursor amounts and adjusting reaction temperature and time have been shown to significantly impact radiochemical yield. ugd.edu.mk

The following table illustrates typical parameters that would be subject to optimization in a hypothetical synthesis.

| Parameter | Range/Options | Purpose of Optimization |

| Temperature | -10°C to 150°C | To control reaction rate and minimize side products. ugd.edu.mk |

| Solvent | Dichloromethane, Dimethylformamide (DMF), Acetonitrile | To ensure solubility of reactants and influence reaction pathways. |

| Reaction Time | 1 to 24 hours | To allow the reaction to proceed to completion without product degradation. ugd.edu.mk |

| Catalyst | Lewis acids (e.g., FeCl₃), Copper salts (e.g., CuI) | To increase reaction rate and control selectivity. nih.govorganic-chemistry.org |

| Base | Pyridine, Triethylamine, K₃PO₄ | To neutralize acidic byproducts and facilitate nucleophilic attack. nih.govwikipedia.org |

Design and Synthesis of Novel Derivatives of this compound

The this compound scaffold is a valuable starting point for the design of novel molecules with potentially diverse chemical properties. Derivatization can be targeted at the sulfonamide moiety or the aromatic ring.

The sulfonamide group (-SO₂NH₂) is a versatile functional group for chemical modification. wikipedia.org The two hydrogen atoms on the nitrogen can be substituted with a wide variety of alkyl, aryl, or heterocyclic groups to alter the molecule's steric and electronic properties. nih.gov These modifications are central to medicinal chemistry, where the sulfonamide moiety is a key component in numerous therapeutic agents. researchgate.net

Common strategies include:

N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides under basic conditions to introduce new substituents on the sulfonamide nitrogen.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylsulfonamides.

Carbene-Catalyzed Modification: Enantioselective modification of sulfonamides can be achieved using carbene catalysis to form derivatives such as phthalidyl derivatives. rsc.org

Formation of Sultams: Intramolecular cyclization can lead to the formation of cyclic sulfonamides, known as sultams. wikipedia.org

| Modification Strategy | Reagents | Resulting Structure |

| N-Alkylation | Alkyl Halide, Base | R-SO₂NHR' |

| N-Arylation | Aryl Boronic Acid, Cupric Acetate | R-SO₂NHAr |

| Michael Addition | α,β-Unsaturated Carbonyl | R-SO₂NH-CH₂-CH₂-C(O)R' |

| Schiff Base Formation | Aldehyde/Ketone | R-SO₂N=CHR' |

The unique combination of functional groups makes this compound an attractive building block for incorporation into larger, more complex molecules. The presence of the hydrophilic hydroxyl and sulfonamide groups, along with the lipophilic fluoro-substituted aromatic ring, can be leveraged to improve the properties of its derivatives. nih.gov

This scaffold can be integrated into various molecular frameworks, such as:

Enzyme Inhibitors: The benzenesulfonamide (B165840) structure is a well-known zinc-binding group found in many carbonic anhydrase inhibitors. nih.gov The specific substitution pattern of this compound could be used to design new, potent, and selective inhibitors.

Anti-Influenza Agents: Substituted benzenesulfonamides have been designed and synthesized as potent inhibitors of the influenza hemagglutinin protein. nih.gov

Heterocyclic Systems: The functional groups on the scaffold can serve as handles for the construction of fused or linked heterocyclic rings, such as imidazoles or quinazolines, which are common in medicinal chemistry. nih.govfigshare.com

Regioselectivity is a critical aspect when synthesizing substituted benzenesulfonamide analogues, as the position of substituents dramatically influences the molecule's properties. The existing fluoro and hydroxyl groups on the this compound ring act as directing groups for further electrophilic aromatic substitution. The hydroxyl group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.

Strategies for achieving regioselectivity include:

Directed Ortho-Metalation: Using the hydroxyl or sulfonamide group to direct lithiation to an adjacent position, followed by quenching with an electrophile.

Catalyst-Controlled Reactions: Employing catalysts that favor substitution at a specific position. For example, FeCl₃ has been used to catalyze the regioselective synthesis of indene (B144670) derivatives from N-benzylic sulfonamides. organic-chemistry.org

Sandmeyer Reaction: This reaction provides a method for the regioselective introduction of various functional groups (including halides and cyano groups) onto an aromatic ring via a diazonium salt intermediate, which can be prepared from a regiochemically defined aniline precursor. nih.gov

By carefully choosing the synthetic strategy, it is possible to control the placement of additional functional groups on the aromatic ring, leading to a diverse library of substituted this compound analogues.

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis Techniques for Structural Confirmation

Spectroscopic methodologies provide a wealth of information regarding the molecular framework, connectivity of atoms, and the nature of chemical bonds within 4-Fluoro-2-hydroxybenzenesulfonamide. Each technique offers a unique perspective on the molecule's structure, and when used in concert, they provide a detailed and robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and environment of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are crucial for assigning the positions of hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing and electron-donating effects of the substituents (fluoro, hydroxyl, and sulfonamide groups). The hydroxyl and sulfonamide protons would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are indicative of their electronic environment. Carbons bonded to electronegative atoms like fluorine, oxygen, and sulfur would be expected to resonate at lower fields (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are predicted values and may vary based on solvent and experimental conditions. Experimental data is not currently available in the public domain.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.2 - 7.4 | - |

| H-5 | 6.8 - 7.0 | - |

| H-6 | 7.6 - 7.8 | - |

| OH | 9.0 - 10.0 | - |

| NH₂ | 7.0 - 8.0 | - |

| C-1 | - | 125 - 130 |

| C-2 | - | 150 - 155 |

| C-3 | - | 115 - 120 |

| C-4 | - | 160 - 165 (JC-F) |

| C-5 | - | 110 - 115 (JC-F) |

| C-6 | - | 120 - 125 (JC-F) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a molecule's mass. This accuracy allows for the unambiguous validation of the molecular formula of this compound, which is C₆H₆FNO₃S. HRMS instruments can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The observation of a molecular ion peak in the HRMS spectrum that matches this calculated exact mass to a high degree of accuracy provides strong evidence for the proposed molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| C₆H₆FNO₃S | 191.0056 | Data not available | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, with characteristic absorption bands corresponding to particular functional groups.

In the IR spectrum of this compound, several key absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the sulfonamide group. The presence of the sulfonyl group (SO₂) would be confirmed by strong, characteristic absorptions in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations would appear in their respective characteristic regions.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | ~3200 - 3600 (broad) |

| N-H Stretch (sulfonamide) | ~3200 - 3400 (two bands possible) |

| Aromatic C-H Stretch | ~3000 - 3100 |

| S=O Asymmetric Stretch | ~1350 - 1300 |

| S=O Symmetric Stretch | ~1160 - 1120 |

| C-F Stretch | ~1100 - 1250 |

| Aromatic C=C Bending | ~690 - 900 |

X-ray Crystallography for Absolute Structure Determination and Ligand-Protein Complex Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule, including bond lengths, bond angles, and torsional angles.

Obtaining a suitable single crystal of this compound would allow for the absolute confirmation of its structure, solidifying the assignments made by spectroscopic methods. Furthermore, if this compound were to be investigated as a ligand for a biological target, co-crystallization with the protein of interest would be invaluable. The resulting X-ray structure of the ligand-protein complex would provide atomic-level insights into the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for structure-based drug design and understanding the mechanism of action. To date, no publically available crystal structure of this compound has been reported.

Medicinal Chemistry Research and Biological Target Modulation

Identification and Validation of 4-Fluoro-2-hydroxybenzenesulfonamide as a Preclinical Lead Structure

The benzenesulfonamide (B165840) scaffold serves as a cornerstone in the development of various therapeutic agents, most notably as inhibitors of the zinc-containing enzyme family, carbonic anhydrases (CAs). Within this broad class of compounds, fluorinated benzenesulfonamides have emerged as particularly promising lead structures due to the unique properties conferred by the fluorine atom. tandfonline.comresearchgate.net The introduction of fluorine can significantly alter a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity, without causing large steric perturbations. tandfonline.comresearchgate.net These modifications are critical in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles.

The discovery that fluorinated benzenesulfonamides exhibit potent inhibitory activity against various CA isoforms has validated this compound class as a fertile ground for drug discovery. nih.govacs.org Specifically, compounds like this compound represent a fundamental scaffold whose activity can be systematically modulated through further chemical modification. The presence of the sulfonamide group provides the critical zinc-binding function essential for CA inhibition, while the fluoro and hydroxyl groups offer opportunities to fine-tune isoform selectivity and other pharmacological properties. nih.gov Research into derivatives of this core structure has led to the development of inhibitors with nanomolar and even picomolar affinities for specific CA isoforms, underscoring the value of the fluorinated benzenesulfonamide scaffold as a preclinical lead for developing novel therapeutics against cancer, glaucoma, and neurological disorders. acs.orgnih.govunifi.it

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzenesulfonamide Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For fluorinated benzenesulfonamide analogues, these investigations have provided a detailed picture of the structural requirements for potent and selective inhibition of various biological targets. nih.govresearchgate.net

Systematic modifications of the fluorinated benzenesulfonamide ring have revealed critical insights into the determinants of biological activity. The nature, size, and position of various substituents can dramatically alter potency and selectivity.

Hydrophobic and Alkyl/Aryl Substituents: The introduction of additional hydrophobic groups can influence interactions with non-polar pockets within the target enzyme's active site. For instance, in a series of 4-guanidinobenzenesulfonamides, the nature of alkyl or benzyl (B1604629) substituents was critical for achieving subnanomolar inhibition of CA VII and determining selectivity over off-target isoforms CA I and CA II. unifi.it Similarly, in the development of anti-influenza agents, the introduction of a second small hydrophobic group to a benzenesulfonamide scaffold resulted in highly potent analogues, whereas bulky hydrophobic groups abolished activity. nih.gov

Halogen Substituents: The addition of other halogens, such as chlorine, can further enhance inhibitory potency. In one study on anti-influenza hemagglutinin inhibitors, adding a chlorine atom to a lead benzenesulfonamide compound resulted in a 3- to 5-fold increase in potency. nih.gov This suggests that electronic and steric effects from multiple halogen substituents can be additive or synergistic.

Polar Substituents: The effect of polar groups is highly context-dependent. While the hydroxyl group in the 2-position can form key interactions, the addition of other polar groups like amides has been shown to abolish anti-influenza activity in some benzenesulfonamide series. nih.gov This highlights the delicate balance between hydrophilic and hydrophobic interactions required for optimal binding.

Modified Sulfonamide Group: Modifications to the sulfonamide group itself have been explored. For example, derivatives with modified sulfonamide moieties were investigated for their ability to inhibit amyloid-beta aggregation, yielding a detailed SAR picture. researchgate.net

These studies demonstrate that a systematic arrangement of the benzenesulfonamide core, a hydrophobic substituent, and other functional groups is necessary to achieve high biological activity. nih.govresearchgate.net

A detailed study on the binding of fluorinated benzenesulfonamides to human Carbonic Anhydrase II revealed complex thermodynamic and kinetic structure-activity relationships based on the fluorination pattern. nih.gov

Ortho Position: A fluorine atom at the ortho position (adjacent to the sulfonamide group) can lead to a steric clash, causing a slight shift in the position of amino acid residues, such as Thr200, within the enzyme's active site. nih.gov

Meta Position: A fluorine atom in the meta position appears to be particularly advantageous for binding kinetics. nih.gov It has been observed that the preference for a meta-fluorine to bind within a hydrophobic pocket of the active site is stronger than that of an ortho-fluorine to orient itself toward other residues. nih.gov

Para Position: The para position is a common site for fluorine substitution in drug design, often used to block metabolic oxidation by cytochrome P450 enzymes. nih.govencyclopedia.pub This can increase the metabolic stability and bioavailability of the compound. nih.govencyclopedia.pub In the context of CA inhibition, the 4-fluoro substitution is a foundational element in many potent inhibitors. nih.gov

Ultimately, a higher degree of fluorination does not always lead to higher affinity or more favorable binding kinetics, indicating that the precise placement and number of fluorine atoms must be carefully optimized for each biological target. nih.gov

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The incorporation of fluorine can have a significant impact on the conformational preferences of a molecule through powerful stereoelectronic and inductive effects. researchgate.netnih.gov

This conformational control can reduce the entropic penalty of binding, thereby increasing affinity. A correlation often exists between a molecule's conformational plasticity and its biological activity; a rigid structure that perfectly complements the target's binding site is often a hallmark of a potent inhibitor. mdpi.com Therefore, the specific placement of the fluorine atom on the benzenesulfonamide ring not only influences electronic properties but also plays a key role in defining the low-energy, biologically active conformation.

Enzyme Inhibition Profiles and Mechanistic Investigations

Fluorinated benzenesulfonamides are well-established, potent inhibitors of carbonic anhydrases (CAs). nih.gov The primary mechanism of action involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the catalytic Zn(II) ion in the enzyme's active site, mimicking the transition state of the native CO₂ hydration reaction. nih.govnih.gov These compounds have been evaluated against numerous human (hCA) isoforms, revealing a wide range of binding affinities and selectivities.

Several studies have documented the inhibition profiles of various fluorinated benzenesulfonamide analogues against cytosolic isoforms (hCA I, hCA II, hCA VII), mitochondrial isoforms (hCA VA), and transmembrane, tumor-associated isoforms (hCA IX and hCA XII). nih.govunifi.it

hCA I and hCA II: These are ubiquitous, off-target isoforms for many therapeutic applications. While many benzenesulfonamides inhibit hCA II with high affinity (nanomolar range), achieving selectivity against this isoform is a key challenge. unifi.itnih.gov For example, tetrafluoro-substituted sulfonamides generally show potent inhibition against hCA II. nih.gov

hCA VII: This brain-associated isoform is a target for neuropathic pain. Certain 4-guanidinobenzenesulfonamides have been developed that show remarkable selectivity for hCA VII over hCA I and hCA II, with inhibition constants (Kᵢ) in the subnanomolar range. unifi.it

hCA IX and hCA XII: These tumor-associated isoforms are key targets for anticancer therapies. acs.org Many fluorinated benzenesulfonamides are low nanomolar or subnanomolar inhibitors of hCA IX and hCA XII. nih.govnih.gov Some compounds, such as VD11-4-2, exhibit picomolar binding affinity for hCA IX. nih.gov The selectivity for these cancer-related isoforms over the cytosolic ones is a primary goal in the development of sulfonamide-based anticancer agents. acs.orgmdpi.com

hCA XIII: Several 2,4-substituted-3,5,6-trifluorobenzenesulfonamides have been shown to be effective and highly selective inhibitors of this isoform over hCA I and II. nih.gov

The table below summarizes the inhibitory activity (Kᵢ, nM) of selected benzenesulfonamide analogues against various human carbonic anhydrase isoforms, illustrating the structure-activity relationships discussed.

Data sourced from multiple studies for illustrative purposes. N/A indicates data not available in the cited sources. unifi.itnih.gov

Inhibition of Other Relevant Enzymes

While the primary focus of benzenesulfonamide research has been on carbonic anhydrases, the potential for these and related chemical structures to inhibit other enzymes involved in metabolic diseases is an area of interest.

Alpha-glucosidase and alpha-amylase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting these enzymes can delay glucose absorption and reduce post-meal blood sugar spikes, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While direct studies on this compound were not found, other classes of compounds, such as flavonoids and various plant-derived natural products, are known inhibitors of these enzymes. nih.govresearchgate.net The mechanism of these inhibitors is often competitive, where they bind to the active site of the enzymes, preventing the breakdown of carbohydrates. youtube.com

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that deactivates incretin (B1656795) hormones, which play a role in glucose homeostasis. nih.gov Inhibition of DPP-IV is an established approach for treating type 2 diabetes. nih.govnih.gov The inhibitors, known as gliptins, work by prolonging the action of incretin hormones, leading to improved glycemic control. nih.gov There is no specific information in the provided search results indicating that this compound is an inhibitor of DPP-IV.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govnih.gov Consequently, significant effort has been directed toward developing selective PTP1B inhibitors. researchgate.net Various natural and synthetic compounds have been investigated for PTP1B inhibitory activity. nih.govnih.gov However, the therapeutic potential of many identified inhibitors has been limited by factors such as low oral bioavailability, often because the molecules are negatively charged to mimic the enzyme's natural substrate, phosphotyrosine. researchgate.net There is no specific data in the search results to suggest that this compound acts as a PTP1B inhibitor.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), playing a vital role in terminating cholinergic nerve impulses. mdpi.com The inhibition of AChE is a primary therapeutic strategy for managing conditions like Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help improve cognitive function. nih.govnih.gov While various compounds, including 1,3,4-oxadiazole (B1194373) and 4-isochromanone derivatives, have been investigated for their AChE inhibitory potential, specific kinetic studies on this compound are not extensively detailed in the available research. nih.govmdpi.com

The general mechanism of AChE inhibitors involves binding to the enzyme's active site, preventing acetylcholine from being broken down. nih.gov Some inhibitors demonstrate a dual-binding mechanism, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can lead to more potent inhibition. mdpi.com Research into novel AChE inhibitors often involves synthesizing derivatives of known pharmacophores to enhance binding affinity and efficacy. mdpi.commdpi.com For instance, studies on certain oxadiazole derivatives revealed inhibitory concentrations (IC₅₀) ranging from 41.87 µM to over 1500 µM, highlighting how structural modifications influence inhibitory activity. nih.gov While the direct inhibitory action of this compound on AChE requires further specific investigation, its structural motifs are of interest in the broader context of designing enzyme inhibitors.

Investigation of Enzymatic Conformation Changes upon Ligand Binding

The binding of a ligand, such as an inhibitor, to an enzyme can induce significant conformational changes that are central to its mechanism of action. These changes can range from subtle shifts in active site loops to larger domain movements. nih.gov Such structural alterations are crucial for stabilizing the ligand within the binding pocket and for achieving the desired biological effect, whether it be catalysis or inhibition. nih.gov

Computational methods like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are pivotal in studying these dynamic processes at an atomic level. nih.gov For example, research on the enzyme fluoroacetate (B1212596) dehalogenase (FAcD) has shown that flexible loops near the catalytic site undergo conformational changes to widen the binding pocket for substrate entry. nih.gov While specific studies detailing the conformational changes induced by this compound are not present in the provided literature, this area represents a critical aspect of understanding its potential interactions with biological targets. Investigating how this specific sulfonamide or its derivatives might alter the three-dimensional structure of target enzymes would be a key step in elucidating their mechanism of action and for the rational design of more potent molecules.

Exploration of Biological Activities in Preclinical Contexts

Antimicrobial Activity Screening and Proposed Mechanisms

Sulfonamides represent a well-established class of compounds with a broad spectrum of antimicrobial activity. nih.gov Research into novel sulfonamide derivatives continues to yield compounds with promising activity against various pathogens, including drug-resistant strains. nih.gov While direct screening data for this compound is limited, studies on structurally related compounds provide insights into potential efficacy and mechanisms. For instance, sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzamide scaffold have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various Mycobacterium species. nih.gov

The proposed mechanisms of action for antimicrobial agents in this class often involve targeting critical cellular processes. One common mechanism for phenolic compounds, such as those with a hydroxybenzene structure, is the disruption of the bacterial cell membrane. nih.gov This can lead to the release of intracellular components like proteins and nucleic acids, ultimately causing cell death. nih.gov Other potential mechanisms for sulfonamides include the inhibition of essential enzymes necessary for bacterial survival. researchgate.net The presence of a fluorine atom can also enhance antimicrobial properties, as seen in other classes of compounds where fluorination led to remarkable inhibitory effects against bacteria like E. coli and P. aeruginosa. mdpi.com

Table 1: Antimicrobial Activity of a Structurally Related Sulfonamide Derivative Data based on findings for 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide. nih.gov

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µmol/L) |

|---|---|

| Methicillin-sensitive Staphylococcus aureus | 15.62 - 31.25 |

| Methicillin-resistant Staphylococcus aureus | 15.62 - 31.25 |

Antitumor and Anti-Inflammatory Activity in Cellular Models

The hydroxybenzenesulfonamide scaffold is a subject of significant interest in medicinal chemistry for its potential antitumor properties. nih.gov Research on derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) has demonstrated notable activity against various human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), glioblastoma (U-87), and prostate adenocarcinoma (PPC-1). nih.gov These compounds are often designed as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many aggressive tumors and contribute to the acidic tumor microenvironment. nih.gov The antitumor effect is evaluated by measuring the reduction in cancer cell viability, often reported as the half-maximal effective concentration (EC₅₀). nih.gov

In addition to antitumor potential, related chemical structures have been investigated for anti-inflammatory effects. Flavonoids with hydroxyl groups, for example, have been shown to suppress the overexpression of pro-inflammatory mediators in macrophage cell models. mdpi.com The mechanisms often involve the inhibition of key signaling pathways that regulate inflammation. mdpi.comnih.gov While the specific anti-inflammatory activity of this compound has not been detailed, the presence of the hydroxyl and sulfonamide groups suggests it could be a candidate for such investigations.

Table 2: In Vitro Antitumor Activity of a 3-Amino-4-hydroxybenzenesulfonamide Derivative (Compound 9) Data represents the EC₅₀ values observed in various cancer cell lines. nih.gov

| Cancer Cell Line | Cell Line Type | EC₅₀ (µM) |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 22.0 ± 2.0 |

| U-87 | Glioblastoma | >50 |

| PPC-1 | Prostate Adenocarcinoma | 28.0 ± 3.0 |

Modulation of Specific Cellular Pathways Relevant to Disease Models

The biological activity of therapeutic compounds is fundamentally linked to their ability to modulate specific cellular signaling pathways. nih.gov While direct evidence of this compound modulating specific pathways is not available in the reviewed literature, the activities of related compounds suggest potential targets. For instance, the anti-inflammatory effects of some flavonoids are achieved by modulating pathways such as the IL-17 and TNF signaling pathways. mdpi.com These pathways are crucial in the inflammatory response, and their downregulation can alleviate inflammation. mdpi.com

In the context of cancer, benzenesulfonamide derivatives have been shown to target carbonic anhydrases, which in turn affects cellular pH regulation, a critical pathway for tumor survival and proliferation. nih.gov Furthermore, other classes of bioactive molecules are known to influence major cell survival and stress-response pathways, including the ERK, JNK, and p38 MAPK pathways. nih.gov The ability of a compound to interact with protein kinases within these cascades is a key determinant of its effect on cell growth, differentiation, and survival. nih.gov Future research into this compound could explore its potential to interact with these or other disease-relevant pathways to better understand its therapeutic potential.

Computational Chemistry and in Silico Drug Design Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. This method is crucial for understanding the binding modes of potential drug candidates like 4-Fluoro-2-hydroxybenzenesulfonamide and for designing novel inhibitors. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar benzenesulfonamide (B165840) derivatives, particularly as inhibitors of carbonic anhydrases (CAs).

Molecular docking simulations of benzenesulfonamide derivatives frequently target the active site of carbonic anhydrases. The sulfonamide group is a well-established zinc-binding group, which anchors the inhibitor to the Zn(II) ion in the enzyme's active site. For this compound, it is predicted that the sulfonamide moiety would coordinate to the catalytic zinc ion.

The orientation of the aromatic ring is influenced by the substitution pattern. The 4-fluoro and 2-hydroxy substituents are expected to play a significant role in determining the precise orientation within the active site. Studies on other fluorinated benzenesulfonamides have shown that the fluorine atom can engage in specific interactions that dictate the binding pose nih.gov. For instance, in a related compound, a 2-fluoro substituent was observed to point towards a hydrophilic region of the binding site researchgate.net. The 2-hydroxy group in this compound would likely seek interactions with polar residues or water molecules within the active site.

The binding affinity of an inhibitor is determined by a combination of hydrogen bonding, hydrophobic, and electrostatic interactions.

Hydrogen Bonding: The sulfonamide group is a key hydrogen bond donor and acceptor. The NH2 group can form hydrogen bonds with acceptor residues in the active site, while the oxygen atoms can act as acceptors. The 2-hydroxy group on the benzene (B151609) ring of this compound introduces an additional hydrogen bond donor and acceptor, potentially forming crucial interactions with the protein backbone or side-chain residues.

Hydrophobic Interactions: The benzene ring of the molecule contributes to hydrophobic interactions with nonpolar residues in the active site. The nature and position of substituents on the ring can modulate these interactions. While the fluorine atom is highly electronegative, a C-F bond can participate in favorable hydrophobic contacts within a protein's active site researchgate.net.

Ligand-protein interaction profiling involves a detailed analysis of all the contacts between the ligand and the protein. This can be visualized using various software tools that generate 2D or 3D diagrams of the interactions. For a hypothetical complex of this compound with a target like carbonic anhydrase II, the interaction profile would likely highlight:

Coordination of the sulfonamide nitrogen to the active site zinc ion.

Hydrogen bonds between the sulfonamide group and key residues such as Thr199.

Potential hydrogen bonds involving the 2-hydroxy group with residues like Asn62 or Thr200.

Hydrophobic contacts between the fluorinated benzene ring and residues lining the hydrophobic pocket of the active site, such as Val121, Phe131, and Leu198.

A hypothetical ligand-protein interaction profile is summarized in the table below.

| Interaction Type | Ligand Group | Potential Protein Residues (Carbonic Anhydrase II) |

| Metal Coordination | Sulfonamide (-SO2NH2) | Zn(II) |

| Hydrogen Bond | Sulfonamide (-NH2) | Thr199 (backbone carbonyl) |

| Hydrogen Bond | Hydroxyl (-OH) | Asn62, Thr200 (side chains) |

| Hydrophobic Interaction | Fluorinated Benzene Ring | Val121, Phe131, Leu198 |

| Electrostatic Interaction | Fluoro (-F), Hydroxyl (-OH) | Polar residues in the active site |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Data Set Collection: A set of structurally related compounds with experimentally determined biological activities (e.g., inhibitory constants like IC50 or Ki) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical, electronic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the biological activity with a selection of the most relevant descriptors.

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation and by using an external test set of compounds.

For a series of benzenesulfonamide inhibitors, a general QSAR model might take the form:

log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

QSAR studies on benzenesulfonamide derivatives have identified several physicochemical parameters that are crucial for their inhibitory potency and selectivity.

Electronic Parameters: The electronic properties of the substituents on the benzene ring, often described by Hammett constants (σ), play a significant role. Electron-withdrawing groups can influence the acidity of the sulfonamide proton, which can affect its binding to the zinc ion. The fluorine atom in this compound is strongly electron-withdrawing.

Steric Parameters: The size and shape of the substituents, described by parameters like molar refractivity (MR) or Taft steric parameters (Es), are important for achieving a good fit within the enzyme's active site.

Topological and Quantum Chemical Descriptors: More complex descriptors, such as topological polar surface area (TPSA), and quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be important predictors of biological activity nih.gov.

The table below summarizes some key physicochemical descriptors and their potential influence on the activity of benzenesulfonamide derivatives.

| Descriptor | Description | Potential Influence on Activity |

| logP | Logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | Higher values may enhance binding to hydrophobic pockets but can also affect solubility and cell permeability. |

| Hammett constant (σ) | Quantifies the electron-donating or -withdrawing ability of a substituent. | Influences the pKa of the sulfonamide group, which can be critical for zinc binding and overall potency. |

| Molar Refractivity (MR) | A measure of the volume occupied by a substituent and its polarizability. | Reflects the steric fit of the molecule within the active site; optimal size is often required for high affinity. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Related to hydrogen bonding potential and membrane permeability. |

| HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's ability to participate in charge-transfer interactions and its overall electronic reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of a molecule, providing detailed information about its conformational stability and how it interacts with biological targets. For this compound, MD simulations can elucidate the flexibility of the molecule and the preferred orientations of its functional groups, which are crucial for its biological activity.

In a typical MD simulation study, the compound would be placed in a simulated physiological environment, often a box of water molecules with ions to mimic physiological concentration. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict the trajectory of each atom over time. Such simulations, often spanning hundreds of nanoseconds, can reveal stable conformations of the molecule. For instance, theoretical studies on sulfanilamide (B372717) and its derivatives have shown that the sulfonamide moiety can adopt different arrangements, such as eclipsed or staggered conformations, with the stability of each conformer being influenced by the surrounding solvent. nih.gov

When studying the binding dynamics, this compound would be placed in the active site of a target protein, and the simulation would track the stability of the complex. Key metrics from these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD suggests that the ligand has found a stable binding mode within the receptor. Studies on benzenesulfonamide derivatives have used RMSD to confirm stable binding to their target proteins. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein, highlighting which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are critical for binding affinity. For sulfonamides, interactions with key residues like Gln92, Thr200, and His68 have been shown to be important. nih.gov

These simulations provide a dynamic picture of the binding event, which is more informative than the static picture provided by molecular docking.

In Silico Assessment of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The assessment of a drug candidate's ADME properties is a critical step in preclinical development, as poor pharmacokinetics is a major cause of drug failure. In silico ADME prediction tools have become increasingly sophisticated, allowing for the early identification of potential liabilities.

The permeability of a compound across the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal permeability. nih.gov In silico models are often built using data from Caco-2 permeability assays to create Quantitative Structure-Property Relationship (QSPR) models. These models can then predict the permeability of new compounds based on their molecular descriptors.

For this compound, its permeability would be predicted based on physicochemical properties such as:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.

Molecular Weight: Larger molecules tend to have lower permeability.

Number of Hydrogen Bond Donors and Acceptors.

Table 1: Predicted Physicochemical Properties and Permeability for a Representative Sulfonamide

| Property | Predicted Value | Implication for Permeability |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable |

| LogP | 1.0 - 3.0 | Optimal range for passive diffusion |

| TPSA | 60 - 90 Ų | Moderate, suggesting good permeability |

| Caco-2 Permeability (Predicted) | > 1 x 10⁻⁶ cm/s | Likely to have good intestinal absorption |

Note: The values in this table are representative examples for a sulfonamide-type molecule and are for illustrative purposes only.

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, will determine its half-life in the body. In silico tools can predict the sites on a molecule that are most likely to be metabolized. For this compound, potential sites of metabolism could include hydroxylation of the benzene ring or modifications to the sulfonamide group. Computational models for metabolic stability have been developed for various classes of compounds. nih.govmdpi.com

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its distribution and availability to reach its target. Only the unbound fraction of a drug is pharmacologically active. QSAR models are commonly used to predict the percentage of a drug that will be bound to plasma proteins. nih.govresearchgate.net These models often use descriptors related to lipophilicity and charge. For sulfonamides, which are known to bind to plasma proteins, these predictions are particularly important. nih.gov

Table 2: Predicted Metabolic Stability and Plasma Protein Binding for a Representative Sulfonamide

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Metabolic Stability (in human liver microsomes) | Moderate to High | Suggests a reasonable in vivo half-life |

| Plasma Protein Binding (%) | 80-95% | A significant portion may be bound, affecting the free drug concentration |

Note: The values in this table are representative examples for a sulfonamide-type molecule and are for illustrative purposes only.

Preclinical Evaluation Methodologies and Model Systems

Development of In Vitro Biological Assays for Screening and Characterization

The initial stages of preclinical evaluation for a compound like 4-Fluoro-2-hydroxybenzenesulfonamide would involve a variety of in vitro biological assays to screen for activity and characterize its biochemical profile. Given its sulfonamide structure, a primary area of investigation would be its potential as a carbonic anhydrase (CA) inhibitor. nih.govunich.it

A common method for this is the stopped-flow CO₂ hydration assay . nih.gov This technique measures the inhibitory effect of a compound on the CA-catalyzed hydration of carbon dioxide. The results are typically expressed as inhibition constants (Kᵢ), which quantify the affinity of the inhibitor for the enzyme. nih.govmdpi.com For example, studies on other benzenesulfonamide (B165840) derivatives have shown Kᵢ values ranging from the nanomolar to the micromolar range against various human carbonic anhydrase isoforms (hCA I, II, IX, XII). nih.govnih.gov

Another high-throughput screening method is the fluorescence-based indicator displacement assay . This assay utilizes a fluorescent indicator that binds to the active site of the carbonic anhydrase, leading to fluorescence quenching. When a potential inhibitor is introduced and displaces the indicator, the fluorescence is recovered. The degree of fluorescence recovery is proportional to the inhibitor's binding affinity. ankara.edu.tr

Beyond enzyme inhibition, the antiproliferative activity of sulfonamide derivatives is often assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. While direct data for this compound is not available, studies on related compounds like derivatives of 3-amino-4-hydroxy-benzenesulfonamide have utilized this assay to evaluate their effects on the viability of various cancer cell lines. nih.gov

Table 1: Representative In Vitro Biological Assays for Sulfonamide Compounds

| Assay Type | Purpose | Key Parameters Measured | Example Application |

|---|---|---|---|

| Stopped-Flow CO₂ Hydration Assay | To determine inhibitory activity against carbonic anhydrase | Inhibition Constant (Kᵢ) | Screening for CA inhibitors among a library of benzenesulfonamides. nih.gov |

| Fluorescence-Based Assay | High-throughput screening of carbonic anhydrase inhibitors | Fluorescence recovery, IC₅₀ | Rapidly screening large compound libraries for potential CA inhibitory activity. ankara.edu.tr |

| MTT Assay | To assess cytotoxicity and antiproliferative effects | Cell Viability (%), IC₅₀ | Evaluating the effect of novel sulfonamide derivatives on cancer cell lines. nih.gov |

Cell-Based Assays for Target Engagement and Functional Modulation (Excluding Human Cell Lines for Toxicity/Safety per instructions)

To confirm that a compound interacts with its intended target within a cellular environment and to understand its functional consequences, a variety of cell-based assays are employed. These assays bridge the gap between biochemical assays and in vivo studies.

A key technique for verifying target engagement is the Cellular Thermal Shift Assay (CETSA) . This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. catapult.org.uk Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. catapult.org.uk

The InCELL Pulse™/Hunter™ assays are another platform used to measure cellular target engagement. These assays utilize Enzyme Fragment Complementation (EFC) technology. A target protein is tagged with a small enzyme fragment (the EFC tag). Ligand binding stabilizes the protein, allowing for a more efficient complementation with another enzyme fragment, leading to a measurable luminescent signal. This provides a quantitative measure of target engagement within the cell. youtube.comyoutube.comyoutube.com

For functional modulation, phenotypic screens using flow cytometric analysis can be powerful. For instance, in studies of antitumor sulfonamides, flow cytometry has been used to identify compounds that cause cell cycle arrest at different phases (e.g., G1, G2, or M phase). nih.gov This provides insight into the compound's mechanism of action at a cellular level. Furthermore, gene expression analysis via oligonucleotide microarrays can be used to profile the transcriptional changes induced by a compound, offering a broader view of its impact on cellular pathways. nih.gov

In Vivo (Non-Human) Model Systems for Proof-of-Concept Studies

Following in vitro and cell-based characterization, promising compounds are advanced to in vivo models to establish proof-of-concept for their therapeutic potential.

Evaluation in Animal Models for Specific Enzyme Dysregulation or Pathway Modulation

Animal models are selected based on the compound's proposed mechanism of action. For benzenesulfonamide derivatives, which are often developed as enzyme inhibitors, models of diseases where the target enzyme is dysregulated are used.

For example, in the evaluation of novel benzenesulfonamide perforin (B1180081) inhibitors, a murine model of allogeneic bone marrow transplantation was used to assess the compounds' ability to mitigate graft rejection, a process mediated by perforin. nih.govnih.gov The efficacy was measured by the preservation of allogeneic bone marrow cells. nih.gov

In another example, N-(4-phenylthiazol-2-yl)benzenesulfonamides, designed as inhibitors of kynurenine (B1673888) 3-hydroxylase, were evaluated in rats and gerbils. The in vivo efficacy was determined by measuring the increase in kynurenic acid concentration in the hippocampus via microdialysis, demonstrating target engagement and pathway modulation in the central nervous system. acs.org

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetic (PK) studies are crucial to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are typically conducted in rodent models (e.g., rats, mice) and sometimes in non-rodent models (e.g., monkeys). nih.gov

Following intravenous or oral administration, blood samples are collected at various time points to measure the concentration of the compound in plasma. From this data, key pharmacokinetic parameters are calculated. nih.gov

Table 2: Representative Pharmacokinetic Parameters from a Murine Study of a Benzenesulfonamide Derivative

| Parameter | Description | Representative Value |

|---|---|---|

| Cₘₐₓ | Maximum (peak) plasma concentration | 235 µM |

| Tₘₐₓ | Time to reach Cₘₐₓ | Not specified |

| AUC | Area under the plasma concentration-time curve | 1222 µM·h |

| T₁/₂ | Elimination half-life | 4.1 h |

Data is representative and based on a study of a benzenesulfonamide perforin inhibitor in mice, not this compound specifically. nih.gov

These parameters help in understanding the bioavailability, clearance rate, and half-life of the compound, which are critical for designing future efficacy and toxicology studies. nih.gov For instance, studies on perfluorobutanesulfonate (B13733166) (a related sulfonated compound) in rats have shown significant differences in clearance and AUC between male and female animals, highlighting the importance of conducting PK studies in both sexes. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biological Targets for Fluorinated Benzenesulfonamide (B165840) Scaffolds

While the inhibition of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase by sulfonamides is well-established, the focus of contemporary research is shifting towards a broader range of biological targets. researchgate.nettandfonline.comtandfonline.com The unique physicochemical properties conferred by the fluorine atom—such as enhanced metabolic stability, increased binding affinity, and altered acidity—make fluorinated benzenesulfonamides particularly attractive for engaging with novel and challenging protein targets. bohrium.com

Researchers are actively investigating the potential of these scaffolds to modulate the activity of various protein classes beyond traditional enzymes. nih.gov This includes targeting protein-protein interactions, ion channels, and nuclear receptors, which have historically been difficult to drug. For example, sulfonamide derivatives have been identified as inhibitors of influenza hemagglutinin, a key protein in viral entry, demonstrating potential in antiviral therapies. nih.gov In the realm of oncology, new sulfonamide-based compounds are being designed as potent inhibitors of focal adhesion kinase (FAK), a critical enzyme in cancer cell migration and survival. nih.gov Furthermore, the versatility of the sulfonamide group allows it to serve as a key pharmacophore in developing agents for central nervous system (CNS) disorders and multitarget drugs for complex diseases like diabetes. nih.govrsc.org The exploration of these new frontiers is guided by the understanding that strategic fluorination can significantly improve selectivity and potency for these non-classical targets. acs.org

Emerging Biological Targets for Fluorinated Benzenesulfonamides| Target Class | Specific Examples | Therapeutic Area | Rationale for Fluorinated Sulfonamide Scaffolds |

|---|---|---|---|

| Kinases | Focal Adhesion Kinase (FAK) | Oncology |

|

| Viral Proteins | Influenza Hemagglutinin (HA) | Infectious Disease |

|

| Metabolic Enzymes | α-Glucosidase, α-Amylase | Diabetes |

|

| CNS Receptors & Ion Channels | AMPA Receptors, Serotonin Receptors | Neurology |

|

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design

Machine learning models, such as Multiple Linear Regression (MLR) and deep neural networks, are being trained on large datasets of known sulfonamides to predict their biological activity and properties. ni.ac.rskg.ac.rs These models can identify key structural and physicochemical features that govern inhibitory activity against specific targets, enabling more precise predictions of efficacy. ni.ac.rskg.ac.rs Complementing these predictive models, molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of enzyme-inhibitor complexes, helping to understand binding mechanisms and stability. ni.ac.rs By combining ML with MD simulations, researchers can build a robust foundation for the rational design of next-generation inhibitors. kg.ac.rs This integrative approach accelerates the discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing time and cost. nih.gov

Role of AI/ML in Fluorinated Benzenesulfonamide Design| AI/ML Technique | Application in Drug Design | Specific Contribution to Sulfonamide Research |

|---|---|---|

| Machine Learning (e.g., MLR, QSAR) | Predictive Modeling |

|

| Molecular Docking | Binding Pose and Affinity Prediction |

|

| Molecular Dynamics (MD) Simulations | Dynamic Interaction Analysis |

|

| Generative Models (e.g., RNNs) | De Novo Structure Generation |

|

| ADME/T Prediction | Pharmacokinetic & Safety Profiling |

|

Development of Next-Generation Sulfonamide-Based Chemical Probes and Tools for Biological Research

Beyond their therapeutic potential, sulfonamide derivatives are being repurposed as sophisticated chemical probes to investigate biological systems. These tools are essential for target identification, validation, and visualizing biological processes in real-time. The sulfonamide moiety is an excellent targeting group for certain enzymes, such as carbonic anhydrases, which are often overexpressed in tumors. nih.gov

Recent efforts have focused on synthesizing sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging. nih.govmdpi.com These probes can be taken up by cancer cells, enabling high-contrast fluorescent imaging and noninvasive detection. nih.govmdpi.com Another emerging area is the use of Sulfur Fluoride (B91410) Exchange (SuFEx) chemistry to develop covalent probes, which can form a stable bond with their biological target, allowing for more robust labeling and analysis. rsc.org Researchers are also designing complex bisubstrate inhibitors that contain a sulfonamide linkage to probe the mechanisms of enzymes like aminoglycoside N-6'-acetyltransferase. nih.gov The development of these next-generation tools, enhanced by the stability and unique properties of fluorinated scaffolds, will continue to advance our understanding of complex biological pathways and aid in future drug discovery efforts.

Types of Sulfonamide-Based Chemical Probes| Probe Type | Primary Application | Mechanism/Key Feature | Example |

|---|---|---|---|

| Fluorescent Probes | Biological Imaging | A sulfonamide targeting group is linked to a fluorescent molecule (e.g., naphthalimide). nih.govmdpi.com | Tumor imaging by targeting carbonic anhydrases. nih.gov |

| Covalent Probes | Target Labeling & Proteomics | Utilizes reactive groups, such as those from SuFEx chemistry, to form a permanent bond with the target protein. rsc.org | Mapping protein microenvironments and identifying drug-target engagement. rsc.org |

| Mechanistic Probes | Enzyme Mechanism Studies | Mimics a reaction intermediate (e.g., tetrahedral intermediate) to study enzyme function. nih.gov | Sulfonamide-linked bisubstrates to probe acetyltransferase enzymes. nih.gov |

| Affinity-Based Probes | Target Identification | Incorporates a tag for pull-down experiments to identify binding partners from complex biological samples. | Identifying novel off-targets of sulfonamide drugs. |

Advancements in Synthetic Methodologies for Complex Fluorinated Benzenesulfonamide Derivatives

The synthesis of structurally complex fluorinated benzenesulfonamides presents unique challenges, primarily due to the high stability and correspondingly low reactivity of the sulfur-fluorine bond in sulfonyl fluoride precursors. acs.orgtheballlab.com However, recent advancements in synthetic organic chemistry are providing innovative solutions to overcome these hurdles, enabling the efficient and versatile construction of diverse sulfonamide libraries.

One significant development is the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the stable sulfonyl fluoride group, facilitating its reaction with a wide array of amines under mild conditions. acs.orgtheballlab.com This method is compatible with many functional groups, allowing for late-stage functionalization. acs.org Flow chemistry is another powerful technique that enables the rapid and controlled synthesis of functionalized sulfonyl fluorides by utilizing highly reactive intermediates like aryllithiums in a continuous process. nih.gov In the pursuit of sustainability, deep eutectic solvents (DESs) are being employed as environmentally responsible and reusable media for sulfonamide synthesis. researchgate.net Furthermore, multicomponent reactions and novel cross-coupling strategies are being developed to construct complex sulfonamide hybrids in a single step, providing atom- and step-economical pathways to new chemical entities. researchgate.netresearchgate.netacs.org These advanced methodologies are crucial for expanding the accessible chemical space of fluorinated sulfonamides for drug discovery and other applications.

Modern Synthetic Methods for Fluorinated Benzenesulfonamides| Methodology | Description | Key Reagents/Conditions | Advantage |

|---|---|---|---|

| Lewis Acid Catalysis | Activation of stable sulfonyl fluorides for reaction with amines. acs.orgtheballlab.com | Calcium triflimide [Ca(NTf₂)₂], tert-amyl alcohol. acs.org | Mild conditions, broad substrate scope, good functional group tolerance. acs.orgtheballlab.com |

| Flow Chemistry | Rapid synthesis using unstable intermediates in a continuous flow reactor. nih.gov | Aryllithium intermediates, microreactors. nih.gov | Ultrafast reaction times, high yields, improved safety. nih.gov |

| Sustainable Synthesis | Use of environmentally friendly and recyclable solvents. researchgate.net | Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol). researchgate.net | Green chemistry, reusability of reaction medium. researchgate.net |

| Multi-component Reactions | One-pot synthesis combining three or more reactants to build molecular complexity. acs.org | Trifluoroacetic acid as a catalyst. acs.org | High efficiency, rapid access to complex structures. |

| Oxidative Cross-Coupling | Direct formation of N-benzyl sulfonamides from benzyl (B1604629) C(sp³)-H bonds and sulfonamides. researchgate.net | Silver catalyst, K₂S₂O₈ as an oxidant. researchgate.net | Atom- and step-economical pathway. researchgate.net |

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-2-hydroxybenzenesulfonamide, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonation of a fluorinated benzene derivative followed by amidation. A common route begins with sulfonation of 4-fluoro-2-hydroxybenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with ammonia or amines to introduce the sulfonamide group . Key parameters include:

- Temperature control : Exothermic sulfonation requires cooling (0–5°C) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity of intermediates .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity product (>97% by HPLC) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorine at C4, sulfonamide at C1) via coupling patterns. For example, the fluorine atom induces deshielding (~δ 7.2 ppm for aromatic protons) .

- FT-IR : Sulfonamide N–H stretching (~3350 cm⁻¹) and S=O vibrations (~1360, 1150 cm⁻¹) .

- HPLC-MS : Quantify purity and detect trace impurities (<0.1%) using reverse-phase C18 columns and ESI-MS for molecular ion confirmation (m/z 205.21) .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., monoclinic P21/c space group with β = 102.36°) .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental observations in the biological activity of this compound derivatives?

Methodological Answer: Discrepancies often arise from incomplete modeling of solvation effects or protein flexibility. Strategies include:

- Molecular docking validation : Compare AutoDock Vina or Schrödinger Glide results with experimental binding assays (e.g., IC₅₀ values for enzyme inhibition). Adjust force fields to account for fluorine’s electronegativity .

- Kinetic assays : Perform time-resolved studies (e.g., stopped-flow spectroscopy) to measure on/off rates and refine computational models .

- Crystallographic analysis : Resolve target-bound structures (e.g., using synchrotron radiation) to validate binding poses predicted in silico .

Q. What strategies are effective for optimizing regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer: The fluorine and sulfonamide groups direct electrophiles to specific positions:

- Ortho/para directors : Fluorine (strongly deactivating) and sulfonamide (meta-directing) compete. Use DFT calculations (e.g., Gaussian09) to predict charge distribution and reactive sites .

- Protecting groups : Temporarily block the hydroxyl group (e.g., acetyl protection) to redirect reactivity .

- Catalytic control : Employ Lewis acids (e.g., AlCl₃) to stabilize transition states and favor para-substitution (yield improvement: 15–20%) .

Q. How should conflicting reports about the thermal stability of this compound be addressed?

Methodological Answer: Discrepancies in thermal decomposition temperatures (e.g., 180°C vs. 210°C) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.